molecular formula C20H22F3N3O4S B3043605 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester CAS No. 887267-71-2

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3043605
CAS No.: 887267-71-2
M. Wt: 457.5 g/mol
InChI Key: WYVSCLHSOYYNHD-UHFFFAOYSA-N
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Description

This compound is a piperazinecarboxylic acid derivative featuring a thiazole ring substituted with a trifluoromethylphenyl group and a tert-butyl ester moiety. The tert-butyl ester serves as a protective group for the carboxylic acid, enhancing stability during synthesis and handling . The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4S/c1-19(2,3)30-18(29)26-10-8-25(9-11-26)17-24-14(15(31-17)16(27)28)12-4-6-13(7-5-12)20(21,22)23/h4-7H,8-11H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVSCLHSOYYNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112831
Record name 1-(1,1-Dimethylethyl) 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-71-2
Record name 1-(1,1-Dimethylethyl) 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazole ring, and the incorporation of the trifluoromethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxylic Acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-Dimethylethyl Ester

  • CAS : 401566-78-7
  • Molecular Formula : C₁₉H₂₆N₄O₂
  • Key Features: Replaces the thiazole ring with a pyrazole group.
  • Toxicity : Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .

1-Piperazinecarboxylic Acid, 4-[4-Chloro-3-(Phenylmethyl)-3H-Imidazo[4,5-c]Pyridin-2-yl]-, 1,1-Dimethylethyl Ester

  • CAS : 635723-33-0
  • Molecular Formula : C₂₂H₂₆ClN₅O₂
  • Key Features : Contains an imidazopyridine core instead of thiazole. The chlorine atom and benzyl group enhance electrophilicity, which may improve interaction with nucleophilic residues in enzymes .
  • Stability: No decomposition data available, but the imidazopyridine system is generally stable under neutral conditions .

Tert-Butyl 4-[4-Amino-2-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxylate

  • Synonyms: 1-Boc-4-(4-amino-2-trifluoromethylphenyl)piperazine
  • Key Features: Shares the trifluoromethylphenyl group but includes an amino substituent.

Physicochemical Properties

Compound (CAS) Molecular Weight logP (Predicted) Solubility (mg/mL) Stability
Target Compound (Not Reported) ~450 (estimated) 3.8–4.2 <0.1 in H₂O Stable in dry conditions
401566-78-7 342.43 2.9 0.25 in DMSO Stable at 2–8°C
635723-33-0 427.93 4.1 <0.01 in H₂O Hygroscopic
192130-34-0 229.32 1.2 >10 in MeOH Light-sensitive

Key Observations :

  • The target compound’s trifluoromethyl-thiazole group increases hydrophobicity (logP ~4) compared to pyrazole (logP ~2.9) and imidazopyridine (logP ~4.1) analogues.
  • All tert-butyl esters exhibit low aqueous solubility, necessitating formulation in organic solvents (e.g., DMSO) for biological testing .

Biological Activity

1-Piperazinecarboxylic acid derivatives, particularly those containing trifluoromethyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester . The compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C₁₄H₁₈F₃N₃O₄S
  • Molecular Weight: 385.37 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related piperazine derivatives. For instance, compounds with trifluoromethyl groups have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial properties .

CompoundMIC (µg/ml)Target Bacteria
Compound A0.78A. baumannii
Compound B1.56S. aureus
Compound C2.34E. faecalis

The mechanism of action for these compounds appears to involve disruption of bacterial cell function through inhibition of macromolecular synthesis. Studies indicate that these compounds can inhibit biofilm formation and show a bactericidal effect against stationary phase cells, which are often resistant to conventional antibiotics .

Toxicity and Safety

In vivo studies using mouse models demonstrated that doses up to 50 mg/kg did not result in significant toxicity, as assessed by various organ toxicity markers . This safety profile is promising for further development into therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study utilized a combination of in vitro assays and in vivo models to assess efficacy and safety.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of piperazine derivatives indicated that modifications to the aromatic ring significantly affected binding affinity and functional potency at various biological targets, including serotonin receptors and bacterial enzymes .

Q & A

Q. What are the critical safety considerations for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Key safety protocols include:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified goggles, gloves, and respiratory protection to avoid inhalation of dust/aerosols .
  • Ventilation: Ensure local exhaust ventilation to minimize airborne exposure .
  • Spill Management: Avoid dust generation; use inert absorbents and dispose via licensed waste services .
  • Storage: Stable at room temperature in sealed containers, away from incompatible materials (e.g., oxidizers) .

Q. What synthetic routes are reported for analogous piperazine-thiazolyl ester derivatives?

Multi-step synthesis is typical:

Piperazine Core Functionalization: Introduce substituents via nucleophilic substitution or coupling reactions (e.g., using 4-(trifluoromethyl)phenyl boronic acid) .

Thiazole Ring Formation: Cyclize thiourea intermediates with α-halo ketones under basic conditions .

Esterification: Protect carboxylic acid groups using tert-butyl chloroformate in dichloromethane (DCM) with a base like diisopropylethylamine .

Purification: Flash chromatography or crystallization with ether/hexane mixtures .

Key Reaction Conditions:

  • Solvents: DCM, ethanol, or THF .
  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can analyze:

  • Electrophilic Sites: Charge distribution on the thiazolyl ring and piperazine nitrogen .
  • Transition States: Energy barriers for ester hydrolysis or trifluoromethyl group substitution .
  • Solvent Effects: Polarizable continuum models (PCM) to simulate reaction kinetics in aqueous vs. organic media .

Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?

  • Optimized Catalysis: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .
  • Kinetic Analysis: Use in-situ IR or HPLC to monitor intermediate stability (e.g., tert-butyl ester hydrolysis under acidic conditions) .
  • Byproduct Identification: LC-MS or NMR (¹H/¹⁹F) to detect trifluoromethylphenyl degradation products .

Case Study: reports 60–75% yields for pyrazolecarboxylic ester derivatives using Schotten-Baumann conditions, while achieved >85% via slow reagent addition .

Q. How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Electron-Withdrawing Effects: Enhances metabolic stability by reducing oxidative degradation .
  • Hydrophobic Interactions: The -CF₃ group improves binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Stereoelectronic Tuning: Modulates π-stacking with aromatic residues in target proteins .

Experimental Validation:

  • Replace -CF₃ with -CH₃ or -Cl and compare IC₅₀ values in enzyme assays .
  • Use X-ray crystallography to map ligand-protein interactions .

Q. What analytical methods characterize purity and stability under varying storage conditions?

  • Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Degradation Products: LC-QTOF-MS to identify oxidation byproducts (e.g., carboxylic acid formation from ester hydrolysis) .
  • Stability: Accelerated aging studies (40°C/75% RH for 4 weeks) followed by NMR to assess structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester

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